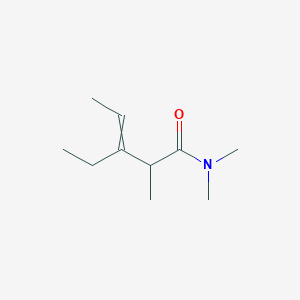
3-ethyl-N,N,2-trimethylpent-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N,N,2-trimethylpent-3-enamide is an organic compound with the molecular formula C10H19NO. It consists of 19 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Preparation Methods
The synthesis of 3-ethyl-N,N,2-trimethylpent-3-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 3-ethyl-2-methylpent-2-enal with N,N-dimethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to yield the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-ethyl-N,N,2-trimethylpent-3-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-ethyl-N,N,2-trimethylpent-3-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-N,N,2-trimethylpent-3-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-ethyl-N,N,2-trimethylpent-3-enamide can be compared with other similar compounds, such as:
3-ethyl-N,N,2-trimethylpent-2-enamide: This compound has a similar structure but differs in the position of the double bond.
3-ethyl-N,N,2-trimethylhex-3-enamide: This compound has an additional carbon atom in the chain, leading to different chemical properties.
3-ethyl-N,N,2-trimethylpent-3-enamine: This compound has an amine group instead of an amide group, resulting in different reactivity and applications.
Properties
CAS No. |
922177-60-4 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-ethyl-N,N,2-trimethylpent-3-enamide |
InChI |
InChI=1S/C10H19NO/c1-6-9(7-2)8(3)10(12)11(4)5/h6,8H,7H2,1-5H3 |
InChI Key |
KYRDEGJPSDJYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















